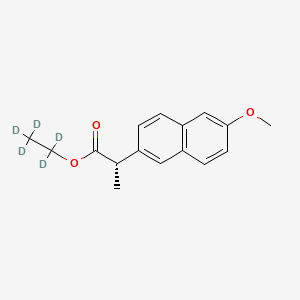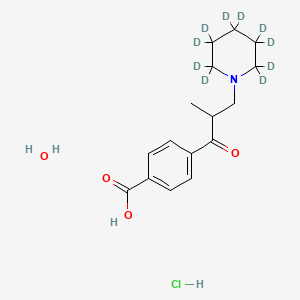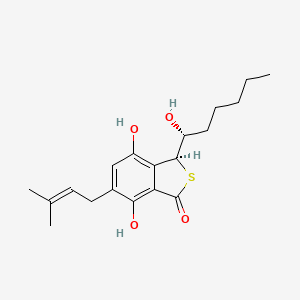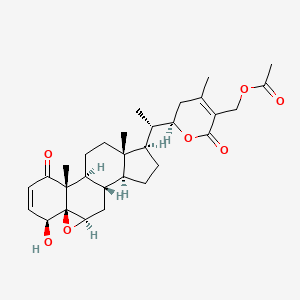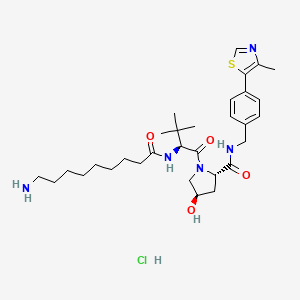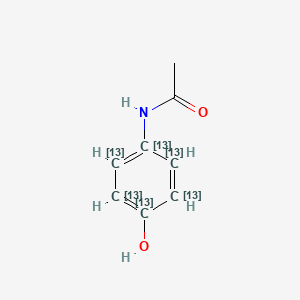
Acetaminophen-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaminophen-13C6, also known as Paracetamol-13C6, is a stable isotope-labeled compound of acetaminophen. It is commonly used as an internal standard in mass spectrometry and other analytical techniques to quantify acetaminophen levels in biological samples. The compound is labeled with carbon-13 isotopes at six positions on the benzene ring, which allows for precise tracking and measurement in various research applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen-13C6 typically involves the incorporation of carbon-13 labeled precursors into the acetaminophen molecule. One common method starts with the nitration of carbon-13 labeled benzene to produce carbon-13 labeled nitrobenzene. This is followed by the reduction of the nitro group to form carbon-13 labeled aniline. The final step involves the acetylation of carbon-13 labeled aniline with acetic anhydride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired product specifications .
化学反应分析
Types of Reactions: Acetaminophen-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in the precursor can be reduced to an amine group during synthesis.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, such as acetic anhydride for acetylation.
Major Products Formed:
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Carbon-13 labeled aniline
Substitution: This compound
科学研究应用
Acetaminophen-13C6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetaminophen in complex mixtures.
Biology: Employed in metabolic studies to trace the biotransformation of acetaminophen in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Industry: Applied in quality control and assurance processes to ensure the accuracy and precision of acetaminophen measurements in pharmaceutical formulations
作用机制
The mechanism of action of Acetaminophen-13C6 is similar to that of unlabeled acetaminophen. It primarily acts as an analgesic and antipyretic agent. The exact mechanism is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) in the brain, leading to a decrease in the synthesis of prostaglandins, which are responsible for pain and fever. Additionally, acetaminophen may exert its effects through the activation of descending serotonergic pathways and interaction with cannabinoid receptors .
相似化合物的比较
Acetaminophen-D4: Labeled with deuterium instead of carbon-13.
Phenacetin: A prodrug of acetaminophen with similar analgesic properties.
Ibuprofen-13C3: Another stable isotope-labeled compound used in analytical studies
Uniqueness: Acetaminophen-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in mass spectrometry and other analytical techniques. The isotopic labeling allows for precise quantification and tracking of acetaminophen in various research applications, making it a valuable tool in scientific studies .
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
157.12 g/mol |
IUPAC 名称 |
N-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChI 键 |
RZVAJINKPMORJF-CLQMYPOBSA-N |
手性 SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



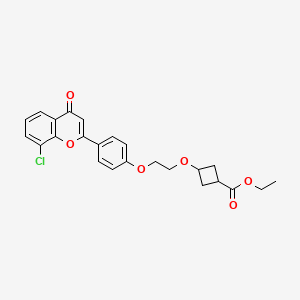
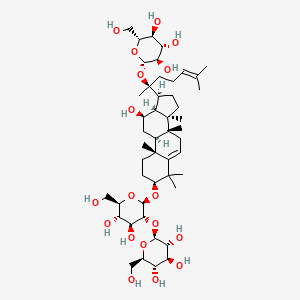
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
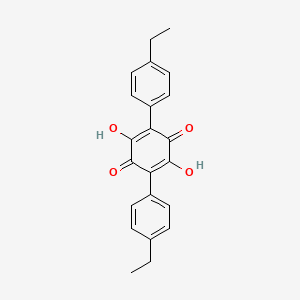
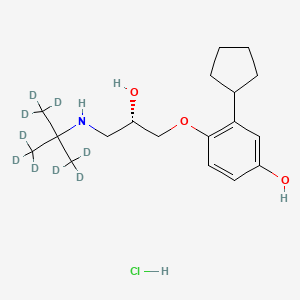
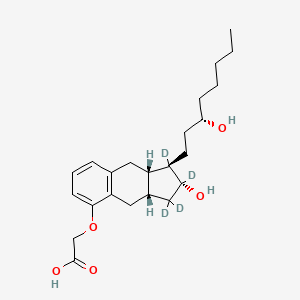
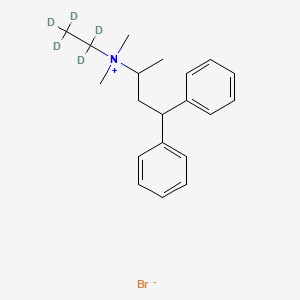
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
